2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
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Overview
Description
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure substituted with a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the reaction of a quinazoline derivative with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where the quinazoline derivative is treated with 4-methylpiperazine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[2-(4-Methylpiperazin-1-yl)benzyl]diazenecarbothioamide
- 4-Methylpiperazin-1-yl Carbonyl Group
- N-phenyl-2-(4-Methylpiperazin-1-yl)acetamide
Uniqueness
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific quinazoline core structure combined with the methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88100-13-4 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C13H21N5/c1-17-6-8-18(9-7-17)13-15-11-5-3-2-4-10(11)12(14)16-13/h2-9H2,1H3,(H2,14,15,16) |
InChI Key |
KVZUQYVLMMHKKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
Origin of Product |
United States |
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